molecular formula C17H17NO5 B12095753 N-trans-caffeoyloctopamine

N-trans-caffeoyloctopamine

Cat. No.: B12095753
M. Wt: 315.32 g/mol
InChI Key: WFSBMHVPEBWUPR-KRXBUXKQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-trans-caffeoyloctopamine can be synthesized through the reaction of trans-caffeic acid with octopamine under specific conditions. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, such as hemp seeds. The extraction process includes solvent extraction using a mixture of water and organic solvents like methanol or acetone. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: N-trans-caffeoyloctopamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-trans-caffeoyloctopamine has a wide range of scientific research applications:

Mechanism of Action

N-trans-caffeoyloctopamine exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress pathways. Additionally, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neuroprotection .

Comparison with Similar Compounds

  • N-trans-caffeoyltyramine
  • N-trans-feruloyloctopamine
  • N-trans-sinapoyloctopamine

Comparison: N-trans-caffeoyloctopamine is unique due to its specific combination of caffeic acid and octopamine, which imparts distinct biological activities. Compared to N-trans-caffeoyltyramine, it has a different amine component, leading to variations in its antioxidant and neuroprotective properties. N-trans-feruloyloctopamine and N-trans-sinapoyloctopamine have different phenolic acid components, resulting in differences in their reactivity and biological effects .

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C17H17NO5/c19-13-5-3-12(4-6-13)16(22)10-18-17(23)8-2-11-1-7-14(20)15(21)9-11/h1-9,16,19-22H,10H2,(H,18,23)/b8-2+

InChI Key

WFSBMHVPEBWUPR-KRXBUXKQSA-N

Isomeric SMILES

C1=CC(=CC=C1C(CNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

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